2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
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Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
A study by Yusov et al. (2019) focused on the synthesis of enaminoamides through cyclocondensation, revealing their analgesic and anti-inflammatory activities. This work highlights the process of creating compounds with potential therapeutic applications, demonstrating the chemical versatility and potential medicinal value of quinoxalinyl derivatives (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Research by Karmakar, Sarma, and Baruah (2007) examined the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. Their findings contribute to understanding the structural chemistry and potential applications of such compounds in developing fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Biological Activities and Applications
A study conducted by Ibrahim et al. (2013) designed and synthesized a series of quinoxalinyl acetamide derivatives to evaluate their anticonvulsant activity. This research underscores the potential of quinoxalinyl derivatives in developing new therapeutic agents for the treatment of convulsions (Ibrahim, Abd-Elrahman, Ayyad, El-Adl, Mansour, & Eissa, 2013).
Shiv Kumar and colleagues (2013) synthesized azetidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide for evaluation as antibacterial and antifungal agents. This work illustrates the potential of these compounds in addressing microbial resistance, highlighting the ongoing search for new antimicrobial agents (Shiv Kumar, Nitin Kumar, Drabu, & Minhaj, 2013).
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-12-4-6-15(7-5-12)11-21-19(24)10-18-20(25)23-17-9-14(3)13(2)8-16(17)22-18/h4-9,18,22H,10-11H2,1-3H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDUHINELGRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.